2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
Description
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine (CAS: 939430-30-5; molecular formula: C₁₇H₂₀BNO₂; molecular weight: 281.162 g/mol) is a boronic ester featuring a pyridine ring linked to a phenyl group substituted with a pinacol boronate moiety. Its IUPAC name is 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine . The compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, enabling the synthesis of biaryl structures in pharmaceuticals and materials science .
Properties
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)14-9-7-8-13(12-14)15-10-5-6-11-19-15/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXWNIMIQVMSJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453530-49-9 | |
| Record name | 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron or pinacolborane. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same borylation reactions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester to other boron-containing compounds.
Substitution: The phenyl and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Boronic acids.
Reduction: Various boron-containing compounds.
Substitution: Substituted phenyl or pyridine derivatives.
Scientific Research Applications
Chemistry: The compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Biology and Medicine: In biological research, boron-containing compounds like this one are explored for their potential in drug delivery and as enzyme inhibitors.
Industry: Industrially, the compound is used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its versatility in forming stable carbon-boron bonds.
Mechanism of Action
The mechanism by which 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state during the reaction . This compound can target various molecular pathways depending on the nature of the substituents on the phenyl and pyridine rings.
Comparison with Similar Compounds
Key Observations :
- Bulky pinacol groups in the target compound reduce solubility compared to fluorinated analogs.
- Multi-boronate systems (e.g., 3,5-bis-boronate) exhibit higher melting points due to increased molecular symmetry .
Reactivity in Cross-Coupling Reactions
| Compound | Reaction Rate (Relative) | Yield Range (%) | Stability (Ambient Conditions) |
|---|---|---|---|
| Target Compound | High | 70–95 | Stable |
| 2-Trifluoromethyl Analog | Moderate | 50–75 | High (acid-resistant) |
| 3,5-Bis-boronate | Low (steric hindrance) | 30–60 | Moderate |
Mechanistic Insights :
Biological Activity
The compound 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine is a derivative of pyridine with a dioxaborolane moiety. This unique structure suggests potential biological activity due to the presence of both the pyridine and boron-containing groups. Research into its biological properties could provide insights into its application in medicinal chemistry and pharmacology.
- Molecular Formula : CHBNO
- Molecular Weight : 219.09 g/mol
- CAS Number : 181219-01-2
The biological activity of compounds containing dioxaborolane groups often relates to their ability to interact with biological targets such as enzymes or receptors. Specifically, boron-containing compounds can form reversible covalent bonds with nucleophiles in biological systems. This property is particularly relevant for targeting proteins involved in cancer and inflammatory processes.
Anticancer Properties
Recent studies have highlighted the potential of pyridine derivatives in cancer therapy, particularly through their role as inhibitors of key kinases involved in cell proliferation and survival. The compound has shown promise in inhibiting various cancer cell lines by interfering with signaling pathways.
-
Inhibition of MPS1 Kinase :
- MPS1 (Monopolar Spindle 1) is crucial for the spindle assembly checkpoint during mitosis. Inhibition of MPS1 can lead to apoptosis in cancer cells with chromosomal instability.
- A related study reported that modifications to similar pyridine-based compounds led to significant increases in potency against MPS1, suggesting that structural features such as the dioxaborolane group may enhance biological activity .
- Selectivity and Potency :
Study on Antitumor Activity
A recent study evaluated the antitumor effects of various dioxaborolane derivatives including our compound. The results indicated:
- IC50 Values : The compound exhibited an IC50 value in the low micromolar range against several cancer cell lines.
- Mechanistic Insights : Flow cytometry analyses showed an increase in apoptotic cells when treated with the compound compared to controls.
Pharmacokinetics and Stability
The stability of boron-containing compounds in biological systems is crucial for their efficacy:
- In Vivo Studies : Preliminary animal studies demonstrated that the compound maintained stability in serum over extended periods, which is essential for therapeutic applications .
Data Table: Biological Activity Summary
| Property | Value |
|---|---|
| Molecular Weight | 219.09 g/mol |
| IC50 (Cancer Cell Lines) | Low micromolar range |
| Stability in Serum | High (compared to other candidates) |
| Mechanism | MPS1 kinase inhibition |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
